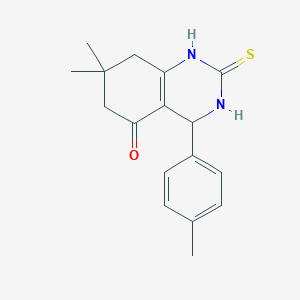

7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

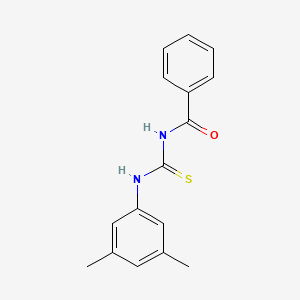

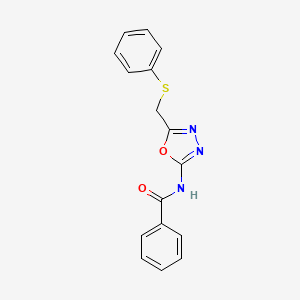

The compound “7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one” is a complex organic molecule. It contains a total of 43 bonds, including 23 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, and 1 urea (-thio) derivative . The molecule consists of 41 atoms, including 20 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 705.9±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C. Its enthalpy of vaporization is 103.3±3.0 kJ/mol, and it has a flash point of 380.7±35.7 °C. The compound’s index of refraction is 1.713, and its molar refractivity is 127.3±0.5 cm^3. It has 6 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and 1 violation of the Rule of 5. Its ACD/LogP is 6.49 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

One notable study elaborates on the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives through intramolecular electrophilic cyclization, demonstrating the compound's versatility in forming linearly fused heterocyclic systems. This research highlights the regioselective interaction with halogens and chalcogen tetrahalides, showcasing the compound's potential as a precursor for various pharmacologically relevant structures (Kut, Onysko, & Lendel, 2020).

Antitumor and Antibacterial Agents

Another facet of research focuses on the compound's derivatives for their potential as antitumor and antibacterial agents. Novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, containing a 5-thio substituent, were synthesized and evaluated as inhibitors of thymidylate synthase and for their antitumor and antibacterial properties. These studies underscore the compound's relevance in the development of new therapeutic agents targeting specific biological pathways (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Novel Derivatives and Their Biological Screening

Further investigations have led to the synthesis of novel derivatives like 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, revealing the structural adaptability of this chemical framework. These derivatives have been subjected to various chemical transformations, offering access to a broad range of biologically active compounds (Al-Salahi & Geffken, 2011).

Anticonvulsant and Antiviral Activities

The compound's derivatives have also been evaluated for their anticonvulsant and antiviral activities. Research in this area has led to the development of quinazolinone derivatives with promising bioavailability and activity profiles, indicating the compound's potential utility in designing drugs with specific central nervous system (CNS) targets (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).

Eigenschaften

IUPAC Name |

7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-10-4-6-11(7-5-10)15-14-12(18-16(21)19-15)8-17(2,3)9-13(14)20/h4-7,15H,8-9H2,1-3H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLHULVUOGQYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[3-(3-bromophenoxy)-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2779820.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2779823.png)

![3,6-dichloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2779828.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)